5-Cyano-2-hydroxybenzoic acid
CAS No.: 10435-57-1
Cat. No.: VC21277133
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10435-57-1 |
---|---|
Molecular Formula | C8H5NO3 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | 5-cyano-2-hydroxybenzoic acid |
Standard InChI | InChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12) |
Standard InChI Key | XUNYRQCTAPBWCF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C#N)C(=O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C#N)C(=O)O)O |
Introduction
Chemical Structure and Identification
5-Cyano-2-hydroxybenzoic acid is a derivative of benzoic acid with a structural formula of C8H5NO3 and a molecular weight of 163.13 g/mol. The compound features a benzene ring with three key functional groups: a hydroxyl group (-OH) at position 2, a carboxyl group (-COOH) attached directly to the ring, and a cyano group (-C≡N) at position 5. This arrangement of functional groups contributes to the compound's chemical reactivity and potential applications.
Identification Parameters
The compound is cataloged with the following identifiers:
Parameter | Value |
---|---|
CAS Number | 10435-57-1 |
IUPAC Name | 5-cyano-2-hydroxybenzoic acid |
Molecular Formula | C8H5NO3 |
Molecular Weight | 163.13 g/mol |
SMILES Notation | C1=CC(=C(C=C1C#N)C(=O)O)O |
InChI | InChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12) |
InChIKey | XUNYRQCTAPBWCF-UHFFFAOYSA-N |
PubChem Compound ID | 13026935 |
Physical and Chemical Properties
5-Cyano-2-hydroxybenzoic acid exists as a solid at ambient temperature and exhibits limited solubility in common organic solvents. The presence of the hydroxyl group adjacent to the carboxyl group allows for intramolecular hydrogen bonding, which influences the compound's physical properties and chemical reactivity.
Spectroscopic Characteristics
Mass spectrometry data for 5-cyano-2-hydroxybenzoic acid reveals several characteristic adducts with their corresponding mass-to-charge ratios and predicted collision cross-section values:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 164.03423 | 132.2 |
[M+Na]+ | 186.01617 | 143.5 |
[M+NH4]+ | 181.06077 | 136.0 |
[M+K]+ | 201.99011 | 136.1 |
[M-H]- | 162.01967 | 125.3 |
[M+Na-2H]- | 184.00162 | 135.1 |
[M]+ | 163.02640 | 130.8 |
[M]- | 163.02750 | 130.8 |
These spectroscopic parameters are valuable for analytical identification and characterization of the compound in research settings .
Solubility and Solution Behavior
5-Cyano-2-hydroxybenzoic acid is generally sparingly soluble in common organic solvents, which impacts its isolation and purification techniques. The compound's solubility characteristics are influenced by both the polar functional groups (-OH and -COOH) and the relatively non-polar cyano group. This combination of functional groups creates a molecule with interesting solubility properties that can be leveraged in various applications.
Structural Comparison with Related Compounds
The molecular formula C8H5NO3 is shared by multiple compounds, including various isomers and structurally distinct molecules. Among these, several benzoic acid derivatives with cyano and hydroxyl substituents are notable for their structural relationship to 5-cyano-2-hydroxybenzoic acid.
Isomeric Comparison
Several positional isomers share the same molecular formula with 5-cyano-2-hydroxybenzoic acid:
Compound | Key Structural Difference | Patent Count |
---|---|---|
5-cyano-2-hydroxybenzoic acid | Cyano at position 5, hydroxyl at position 2 | 221 |
4-cyano-3-hydroxybenzoic acid | Cyano at position 4, hydroxyl at position 3 | 49 |
3-cyano-5-hydroxybenzoic acid | Cyano at position 3, hydroxyl at position 5 | 34 |
The positional relationship between the functional groups significantly impacts the physical properties, reactivity, and potential applications of these isomers .
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